![molecular formula C15H22N2O3 B5602439 N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)
N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves the introduction of various alkyl and aryl substituents to the N-[2-(1-pyrrolidinyl)ethyl]acetamide backbone. For instance, Barlow et al. (1991) and Costello et al. (1991) detailed the synthesis of a series of potent opioid kappa agonists by modifying the substituent at C1 of the ethyl linking moiety, utilizing racemic or chiral amino acids. These modifications led to compounds with significant biological activities, such as analgesic effects in animal models, demonstrating the critical role of structural variations in the pharmacological properties of these compounds (Barlow et al., 1991); (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their biological activity. Conformational analysis plays a significant role in understanding how these molecules interact with their biological targets. For example, the insertion of specific substituents can enable the compound to adopt a conformation close to known agonists, significantly enhancing its activity. The structural features, such as the presence of a pyrrolidine ring and specific substituents, are essential for the compound's ability to bind to and activate opioid receptors (Costello et al., 1991).
科学的研究の応用
Kappa-Opioid Agonists
Research has focused on the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their derivatives, exploring their potential as opioid kappa agonists. Studies have identified compounds with potent naloxone-reversible analgesic effects in models, highlighting their significance in pain management and the development of new analgesics (Barlow et al., 1991).
Antitumor Agents
Compounds derived from or related to N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing their potential as antitumor agents. For instance, novel N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid was synthesized and identified as a potent dual inhibitor, highlighting its application in cancer treatment (Gangjee et al., 2000).
Pyrolysis Products of N-Acetylglucosamine
The thermal degradation of N-acetylglucosamine has been studied, revealing the formation of acetamidofurans, acetamidopyrones, and acetamidoacetaldehyde. These findings are crucial for understanding the pyrolysis products of chitin and N-acetylglucosamine, offering insights into the presence of chitin in biological or geochemical samples (Franich et al., 1984).
Kappa-Opioid Receptor Antagonists
Further studies have identified compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as novel kappa-opioid receptor (KOR) antagonists. These compounds show high affinity for KORs and potential therapeutic applications in treating depression and addiction disorders, demonstrating the versatility of pyrrolidinyl acetamide derivatives in medical research (Grimwood et al., 2011).
特性
IUPAC Name |
N-[(3S,4R)-1-(2-methylfuran-3-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-12-8-17(9-14(12)16-11(3)18)15(19)13-6-7-20-10(13)2/h6-7,12,14H,4-5,8-9H2,1-3H3,(H,16,18)/t12-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEAHMNHMSLGAI-TZMCWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

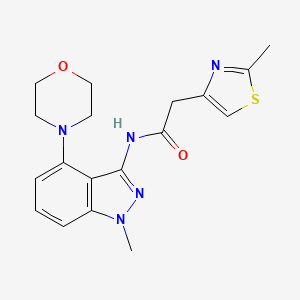
![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)
![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)
![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)
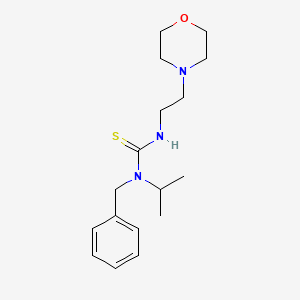
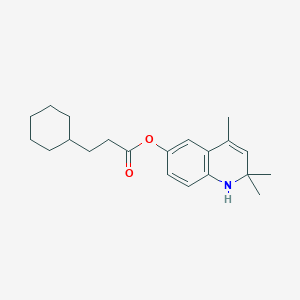
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)
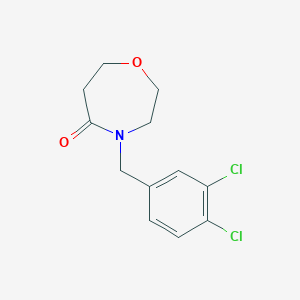
![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)
![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
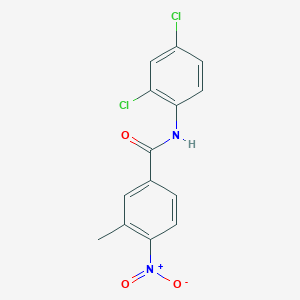
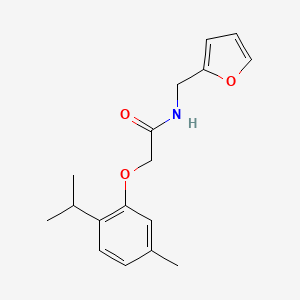
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)